molecular formula C20H26N4O4 B2549113 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine CAS No. 946371-57-9

4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine

Cat. No.: B2549113
CAS No.: 946371-57-9
M. Wt: 386.452
InChI Key: SEXXUGKATPHXNM-UHFFFAOYSA-N
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Description

4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine: is a synthetic organic compound that features a piperazine ring substituted with a 3,5-dimethoxybenzoyl group and a pyrimidine ring substituted with an ethoxy and a methyl group

Scientific Research Applications

4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as an intermediate in pharmaceutical production.

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken when handling and storing the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the piperazine intermediate: The piperazine ring is first substituted with a 3,5-dimethoxybenzoyl group through a nucleophilic substitution reaction.

    Formation of the pyrimidine intermediate: The pyrimidine ring is synthesized separately, incorporating ethoxy and methyl groups through alkylation reactions.

    Coupling reaction: The piperazine and pyrimidine intermediates are then coupled together under specific conditions, often involving a catalyst and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include:

    Use of high-purity reagents: Ensuring the starting materials are of high purity to minimize side reactions.

    Optimization of reaction conditions: Adjusting temperature, pressure, and reaction time to maximize yield.

    Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the benzoyl group to a benzyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted piperazine/pyrimidine compounds.

Mechanism of Action

The mechanism of action of 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:

    Binding to receptors: Modulating the activity of receptors involved in various biological processes.

    Inhibiting enzymes: Blocking the activity of enzymes that play a role in disease pathways.

    Altering signaling pathways: Affecting intracellular signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]phenylamine: Similar structure with a phenylamine group instead of a pyrimidine ring.

    1-(3,5-dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine: Contains a fluorophenyl group instead of a pyrimidine ring.

Uniqueness

4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine is unique due to its combination of a piperazine ring with a 3,5-dimethoxybenzoyl group and a pyrimidine ring with ethoxy and methyl substitutions. This unique structure may confer distinct biological activities and pharmacological properties compared to similar compounds.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-5-28-19-13-18(21-14(2)22-19)23-6-8-24(9-7-23)20(25)15-10-16(26-3)12-17(11-15)27-4/h10-13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXXUGKATPHXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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